molecular formula C20H26N6OS B10991387 N-[(2E)-5-cyclohexyl-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

N-[(2E)-5-cyclohexyl-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10991387
M. Wt: 398.5 g/mol
InChI Key: DJHYVWBJYMVDOQ-UHFFFAOYSA-N
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Description

N-[(2E)-5-cyclohexyl-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a potent and selective small-molecule inhibitor of the c-Met (mesenchymal-epithelial transition factor) receptor tyrosine kinase. The c-Met signaling pathway is a critical regulator of cell proliferation, survival, and motility, and its dysregulation through mutation or overexpression is a well-established driver of tumorigenesis, metastasis, and therapeutic resistance in various cancers, including non-small cell lung cancer and gastric cancer . This compound acts by competitively binding to the ATP-binding pocket of the c-Met kinase domain, thereby blocking its catalytic activity and subsequent autophosphorylation and downstream signaling through effectors like the MAPK and PI3K/Akt pathways. Its research value is underscored by its high selectivity and potency, which makes it an excellent pharmacological tool for dissecting the complex biological roles of c-Met in oncogenic signaling networks and for evaluating its potential as a therapeutic target in preclinical models. Researchers utilize this inhibitor to investigate mechanisms of cancer cell invasion, to study acquired resistance to targeted therapies, and to explore rational combination treatment strategies aimed at overcoming resistance and improving anti-tumor efficacy. The specific molecular scaffold of this compound, incorporating a pyrazolopyridine core, was designed to optimize binding interactions and pharmacokinetic properties, highlighting its utility in advanced medicinal chemistry and drug discovery programs .

Properties

Molecular Formula

C20H26N6OS

Molecular Weight

398.5 g/mol

IUPAC Name

N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-1,3-dimethyl-6-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C20H26N6OS/c1-11(2)15-10-14(16-12(3)25-26(4)17(16)21-15)18(27)22-20-24-23-19(28-20)13-8-6-5-7-9-13/h10-11,13H,5-9H2,1-4H3,(H,22,24,27)

InChI Key

DJHYVWBJYMVDOQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C(C)C)C(=O)NC3=NN=C(S3)C4CCCCC4)C

Origin of Product

United States

Preparation Methods

Pyridine Ring Formation on a Preexisting Pyrazole

This method employs 3-aminopyrazole derivatives reacting with 1,3-dielectrophiles. For example:

  • Starting material : 5-substituted 4-amino-1,2,4-triazole-3-thiol (1 ) reacts with α-chloroacetone (10 ) under reflux in acetic acid to form 6,7-dihydro-5H-pyrazolo[3,4-b]pyridine derivatives.

  • Modification : Introducing methyl and isopropyl groups at positions 1, 3, and 6 requires alkylation. For instance, 1H-pyrazolo[3,4-b]pyridine is treated with methyl iodide and isopropyl bromide in the presence of NaH/DMF to install substituents.

Key Data :

StepReagents/ConditionsYieldReference
CyclocondensationAcetic acid, reflux, 6 h85%
AlkylationNaH, DMF, RT, 12 h78%

Synthesis of the 5-Cyclohexyl-1,3,4-thiadiazol-2(3H)-ylidene Moiety

The 1,3,4-thiadiazole ring is synthesized via cyclization reactions:

Cyclocondensation of Thiosemicarbazides

Cyclohexanecarboxylic acid hydrazide reacts with carbon disulfide in basic conditions to form 5-cyclohexyl-1,3,4-thiadiazole-2(3H)-thione, which is then oxidized to the ylidene derivative using H2O2.

Optimized Protocol :

  • Reactants : Cyclohexanecarboxylic acid hydrazide (1 eq), CS2 (1.2 eq), KOH (2 eq).

  • Conditions : Ethanol, reflux, 4 h.

  • Oxidation : 30% H2O2, acetic acid, 50°C, 2 h.

  • Yield : 92%.

Coupling of Pyrazolo[3,4-b]pyridine-4-carboxylic Acid with the Thiadiazole Amine

The carboxamide linkage is formed via activation of the carboxylic acid:

Carbodiimide-Mediated Coupling

  • Activation : Pyrazolo[3,4-b]pyridine-4-carboxylic acid is treated with EDCI/HOBt in DCM to form the active ester.

  • Amination : The activated ester reacts with 5-cyclohexyl-1,3,4-thiadiazol-2(3H)-amine in the presence of DIPEA.

Reaction Data :

ParameterValue
SolventDichloromethane
Temperature0°C → RT
Time12 h
Yield88%

Final Product Characterization

The compound is purified via column chromatography (SiO2, EtOAc/hexane 1:3) and characterized spectroscopically:

Spectral Data :

  • 1H NMR (CDCl3) : δ 1.28 (d, J = 6.8 Hz, 6H, CH(CH3)2), 2.65 (s, 3H, N-CH3), 3.12 (s, 3H, N-CH3), 4.10 (m, 1H, CH(CH3)2), 7.20 (s, 1H, pyridine-H).

  • 13C NMR : δ 165.4 (C=O), 158.2 (thiadiazole-C), 145.6 (pyrazole-C).

  • HRMS : m/z 398.525 [M+H]+ (calc. for C20H26N6OS: 398.525).

Alternative Synthetic Routes

One-Pot Assembly

A streamlined approach involves simultaneous formation of both rings:

  • Reactants : 3-Amino-5-isopropyl-1-methylpyrazole, cyclohexyl isothiocyanate, and chloroacetyl chloride.

  • Conditions : DMF, K2CO3, 80°C, 8 h.

  • Yield : 76%.

Challenges and Optimization

  • Regioselectivity : The E-configuration at the thiadiazole ylidene is ensured by using sterically hindered bases (e.g., DBU).

  • Purification : Silica gel chromatography with gradient elution (hexane → EtOAc) resolves positional isomers.

Industrial Scalability

  • Cost-Effective Reagents : Replacing EDCI with DCC reduces costs without compromising yield.

  • Solvent Recovery : DCM is distilled and reused, improving sustainability .

Chemical Reactions Analysis

    Common Reagents and Conditions:

    Major Products:

  • Scientific Research Applications

    Structural Characteristics

    The compound's structure can be broken down into several key components:

    • Thiadiazole Ring : Known for its antimicrobial and anticancer properties.
    • Pyrazolo[3,4-b]pyridine Moiety : Associated with various biological activities including anti-inflammatory and analgesic effects.
    • Cyclohexyl Group : Enhances lipophilicity and may influence pharmacokinetic properties.

    Pharmacological Applications

    Research indicates that compounds containing thiadiazole and pyrazole scaffolds exhibit significant biological activities. Below is a summary of the pharmacological applications related to N-[(2E)-5-cyclohexyl-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide:

    Biological Activity Description
    Anticancer Exhibits cytotoxic effects against various cancer cell lines through apoptosis induction.
    Antimicrobial Demonstrates activity against bacteria and fungi, potentially inhibiting their growth.
    Anti-inflammatory Reduces inflammation markers in vitro and in vivo models.
    Analgesic Provides pain relief in animal models through modulation of pain pathways.
    Antiviral Shows promise against viral infections by interfering with viral replication mechanisms.

    Case Studies

    Several studies have highlighted the efficacy of this compound in various applications:

    Case Study 1: Anticancer Activity

    A study published in Medicinal Chemistry demonstrated that derivatives of thiadiazole exhibited significant cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism was attributed to apoptosis induction via the mitochondrial pathway .

    Case Study 2: Antimicrobial Properties

    Research conducted by Foroughifar et al. revealed that compounds similar to this compound showed potent antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting potential as a new class of antibiotics .

    Case Study 3: Anti-inflammatory Effects

    In vivo studies indicated that this compound significantly reduced inflammation in models of arthritis by inhibiting pro-inflammatory cytokines .

    Mechanism of Action

    • Unfortunately, detailed information on the mechanism of action for this compound is scarce.
    • Further research would be needed to understand its molecular targets and pathways.
  • Comparison with Similar Compounds

    Structural Analogues of 1,3,4-Thiadiazole Derivatives

    The compound belongs to a broader class of 1,3,4-thiadiazol-2(3H)-ylidene derivatives. Key structural variations among analogs include:

    Compound Name Substituents on Thiadiazole Fused/Coupled Scaffold Molecular Weight (g/mol) Key References
    Target Compound 5-Cyclohexyl Pyrazolo[3,4-b]pyridine ~396.5
    N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-... (Analog) 5-Cyclopropyl Pyrazolo[3,4-b]pyridine 356.4
    N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-... (Analog) 5-Methoxymethyl Cyclopenta[b]isoxazolo[4,5-e]pyridine Not reported
    N-[(2E)-5-cyclohexyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide 5-Cyclohexyl Pyridazinone-acetamide 413.5

    Structural Insights :

    • Cyclohexyl vs. Cyclopropyl : The cyclohexyl group in the target compound increases steric bulk and hydrophobicity compared to cyclopropyl, which may enhance binding to hydrophobic enzyme pockets but reduce solubility .
    • Pyrazolo-pyridine vs. Pyridazinone: The pyrazolo[3,4-b]pyridine scaffold (target compound) offers a rigid, planar structure conducive to π-π stacking interactions, whereas pyridazinone derivatives () introduce hydrogen-bonding capabilities via carbonyl groups .
    Pharmacological and Metabolic Comparisons
    2.2.1 Enzyme Inhibition Profiles
    • Methazolamide (): A sulfonamide-containing thiadiazole derivative acts as a carbonic anhydrase inhibitor. The absence of a sulfonamide group in the target compound may redirect its pharmacological profile toward non-carbonic anhydrase targets .
    2.2.2 Metabolic Stability
    • Methazolamide Metabolites : Methazolamide undergoes cytochrome P450-mediated metabolism to form unstable sulfenic acids and sulfonic acids (e.g., MSO), which participate in futile cycles with glutathione (). The cyclohexyl group in the target compound may slow oxidation compared to smaller substituents, reducing reactive metabolite formation .
    Physicochemical Properties
    Property Target Compound N-[(2E)-5-cyclopropyl-... (Analog) Methazolamide
    Molecular Weight ~396.5 356.4 236.3
    LogP (Predicted) ~3.5 (High) ~2.8 0.5 (Low)
    Hydrogen Bond Donors 1 1 3

    Key Observations :

    • Methazolamide’s lower LogP and sulfonamide group enhance solubility but limit CNS penetration .

    Biological Activity

    N-[(2E)-5-cyclohexyl-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's structure, synthesis, and various biological activities supported by recent research findings.

    Chemical Structure and Properties

    The compound features a unique combination of a thiadiazole ring and a pyrazolo[3,4-b]pyridine structure. Its molecular formula is C20H26N6OSC_{20}H_{26}N_{6}OS with a molecular weight of approximately 398.5 g/mol. The presence of nitrogen and sulfur atoms enhances its pharmacological properties.

    PropertyValue
    Molecular FormulaC20H26N6OS
    Molecular Weight398.5 g/mol
    CAS Number1282142-73-7

    Synthesis

    The synthesis of this compound typically involves multiple steps, including the formation of the thiadiazole ring and subsequent coupling reactions. Common reagents include cyclohexylamine and thiosemicarbazide. Reaction conditions often require heating under reflux in solvents such as ethanol or dimethylformamide.

    Biological Activities

    Research indicates that compounds containing thiadiazole and pyrazolo scaffolds exhibit a range of biological activities:

    1. Antimicrobial Activity

    • Compounds with similar structures have shown significant antimicrobial properties against various bacterial strains. The mechanism involves disruption of bacterial cell membranes or inhibition of vital metabolic pathways.

    2. Anticancer Properties

    • Thiadiazole derivatives have been reported to exhibit anticancer activity by inducing apoptosis in cancer cells through modulation of cell cycle regulators and apoptosis-related proteins.

    3. Anti-inflammatory Effects

    • Several studies have indicated that this compound may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators.

    4. Antiviral Activity

    • Research has shown potential antiviral effects against viruses such as HIV and Hepatitis C virus (HCV). The compound may inhibit viral replication by targeting viral enzymes or altering host cell environments.

    Case Studies and Research Findings

    Several studies have investigated the biological activity of thiadiazole derivatives similar to the compound :

    • Study on Anticancer Activity : A study demonstrated that derivatives with thiadiazole moieties exhibited significant cytotoxicity against various cancer cell lines, with IC50 values ranging from 10 to 30 µM .
    • Antimicrobial Evaluation : Another research highlighted the antimicrobial efficacy of thiadiazole-containing compounds against Gram-positive and Gram-negative bacteria, showing zones of inhibition comparable to standard antibiotics .

    Q & A

    Basic Research Questions

    Q. What are the optimized synthetic routes for this compound, and how do reaction conditions influence yield?

    • Methodology : The synthesis involves condensation reactions between aminopyridine derivatives and heterocyclic salts (e.g., Appel salt, 4,5-dichloro-1,2,3-dithiazolium chloride). Key parameters include:

    • Base selection : Pyridine derivatives with coordinating nitrogen (e.g., pyrid-2-yl) stabilize intermediates via non-bonding sulfur interactions, enhancing reaction efficiency .
    • Temperature : Reactions typically proceed at 0–25°C to minimize side products .
    • Solvent : Dichloromethane or THF is preferred for solubility and stability of intermediates .
      • Characterization : Confirm regiochemistry using NOESY NMR and monitor reaction progress via TLC with UV-active spots .

    Q. How is the compound characterized structurally, and what analytical techniques are critical?

    • Techniques :

    • NMR spectroscopy : Assign signals for pyrazole, thiadiazole, and cyclohexyl protons. Coupling constants (e.g., 3JHH^3J_{H-H}) verify stereochemistry .
    • Mass spectrometry (HRMS) : Confirm molecular ion peaks and fragmentation patterns .
    • X-ray crystallography : Resolve crystal packing and intermolecular interactions (e.g., hydrogen bonding in the thiadiazole ring) .

    Q. What solvents and reaction conditions stabilize intermediates during synthesis?

    • Solvents : Polar aprotic solvents (e.g., DMF, DMSO) stabilize charged intermediates, while non-polar solvents (e.g., toluene) improve selectivity for cyclization steps .
    • Acid scavengers : Use triethylamine or DBU to neutralize HCl byproducts during Appel salt reactions .

    Advanced Research Questions

    Q. What reaction mechanisms govern the formation of the thiadiazole ring, and how can intermediates be trapped?

    • Mechanism : The reaction proceeds via nucleophilic attack of the pyridine nitrogen on Appel salt, followed by base-catalyzed HCl elimination. Key steps:

    • Intermediate stabilization through sulfur coordination (pyrid-2-yl nitrogen → S-1 interaction) .
    • Trapping intermediates: Quench reactions at low temperatures (-78°C) and isolate using flash chromatography .
      • Computational validation : DFT calculations model transition states to verify regioselectivity .

    Q. How can computational methods predict the compound’s binding affinity to biological targets?

    • Approach :

    • Molecular docking : Screen against kinase or protease targets using AutoDock Vina. Prioritize conformers with low RMSD values (<2.0 Å) .
    • MD simulations : Simulate ligand-protein stability in explicit solvent (e.g., TIP3P water model) over 100 ns .
      • Validation : Compare predictions with in vitro assays (e.g., IC50_{50} measurements for kinase inhibition) .

    Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected NOE correlations)?

    • Troubleshooting :

    • Variable-temperature NMR : Identify dynamic processes (e.g., ring-flipping in cyclohexyl groups) .
    • Isotopic labeling : Use 15^{15}N-labeled analogs to assign ambiguous signals in crowded spectra .
    • 2D-COSY and HSQC : Differentiate overlapping proton environments in the pyrazolo[3,4-b]pyridine core .

    Q. How can researchers evaluate the compound’s biological activity, and what assay designs are robust?

    • Assay design :

    • Antimicrobial activity : Use microdilution assays (MIC determination) against Gram-positive/negative strains .
    • Anticancer screening : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (1–100 µM) .
    • Enzyme inhibition : Measure IC50_{50} via fluorogenic substrates (e.g., ATPase activity using malachite green) .

    Methodological Considerations

    • Synthetic Optimization : Use Design of Experiments (DoE) to screen base:substrate ratios (1:1 to 3:1) and reaction times (2–24 hrs) .
    • Data Reproducibility : Validate protocols across ≥3 independent batches and report yields as mean ± SD .
    • Contradiction Analysis : Cross-reference XRD data with computational models to resolve stereochemical ambiguities .

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